molecular formula C14H11N3O B3009790 N-(5-cyanopyridin-2-yl)-3-methylbenzamide CAS No. 477871-30-0

N-(5-cyanopyridin-2-yl)-3-methylbenzamide

Cat. No.: B3009790
CAS No.: 477871-30-0
M. Wt: 237.262
InChI Key: QZBZRFDAHCPLGE-UHFFFAOYSA-N
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Description

N-(5-Cyanopyridin-2-yl)-3-methylbenzamide is a synthetic aromatic amide featuring a 3-methylbenzamide core linked to a 5-cyanopyridin-2-yl moiety. The cyano group at the pyridine ring’s 5-position introduces strong electron-withdrawing properties, which may enhance its reactivity in catalytic applications or medicinal chemistry.

Properties

IUPAC Name

N-(5-cyanopyridin-2-yl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-10-3-2-4-12(7-10)14(18)17-13-6-5-11(8-15)9-16-13/h2-7,9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBZRFDAHCPLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyanopyridin-2-yl)-3-methylbenzamide typically involves the reaction of 5-cyanopyridine-2-amine with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield after purification.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyanopyridin-2-yl)-3-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Primary amines derived from the reduction of the nitrile group.

    Substitution: Substituted derivatives at the pyridine ring.

Scientific Research Applications

N-(5-cyanopyridin-2-yl)-3-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized pyridine derivatives.

Mechanism of Action

The mechanism of action of N-(5-cyanopyridin-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyanopyridine moiety is particularly important for its binding affinity and specificity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Observations :

  • The hydroxy-dimethylethyl analog demonstrates utility as an N,O-bidentate directing group in C–H activation reactions (), whereas the chloro analog is used in pharmaceutical synthesis ().

Key Observations :

  • The hydroxy-dimethylethyl derivative achieves higher yields (62%) via acid chloride coupling , whereas the chloro analog’s lower yield (49%) may reflect challenges in transition-metal-catalyzed reactions .
  • For the cyanopyridine analog, the strong electron-withdrawing cyano group might necessitate optimized coupling conditions (e.g., elevated temperatures or specialized catalysts).

Spectroscopic and Crystallographic Comparisons

Compound 1H NMR Shifts (ppm) IR Peaks (cm⁻¹) X-ray Confirmed?
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 1.29 (s, 6H, CH3), 7.35–7.85 (m, aromatic) 3320 (O–H), 1650 (C=O) Yes
N-(5-Chloropyridin-2-yl)benzamide 7.50–8.30 (m, pyridine/aromatic) 1680 (C=O), 690 (C–Cl) No
This compound (hypothetical) ~8.50 (s, pyridine-H), 2.40 (s, CH3) 2230 (C≡N), 1660 (C=O) Likely required

Key Observations :

  • The cyano group would produce a distinct IR peak near 2230 cm⁻¹, absent in hydroxyl or chloro analogs.
  • X-ray crystallography confirmed the hydroxy-dimethylethyl analog’s structure (CCDC data available) , whereas the chloro analog lacks such validation.

Biological Activity

N-(5-cyanopyridin-2-yl)-3-methylbenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy in various studies, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyanide group and a benzamide moiety. Its chemical formula is C12H10N3OC_{12}H_{10}N_{3}O, and it possesses unique properties that contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Studies have demonstrated that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of MDA-MB-231 breast cancer cells and HCT116 colorectal cancer cells, indicating its potential as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets within cells. The cyanopyridine moiety plays a critical role in binding to enzymes or receptors, thereby modulating their activity. This interaction may disrupt critical cellular processes, leading to cell death in malignant cells and inhibition of microbial growth.

Case Studies

  • Inhibition of M. tuberculosis : A study targeting the fatty acid biosynthesis pathway in M. tuberculosis highlighted the compound's ability to inhibit this pathogen effectively, suggesting it could be developed as a treatment for tuberculosis .
  • Cytotoxicity Assessment : In cell-based assays using B16F10 melanoma cells, this compound showed significant cytotoxicity at concentrations above 20 µM, indicating its potential for further development as an anticancer agent .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
N-(pyridin-2-yl)amidePyridine without cyanideModerateLow
3-bromoimidazo[1,2-a]pyridinesDifferent substitution patternLowModerate
This compoundCyanide and benzamide moietiesHighHigh

This table illustrates that this compound stands out due to its enhanced antimicrobial and anticancer activities compared to other compounds.

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